molecular formula C21H24ClN3O4S B10868450 4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperazine-1-carbothioamide

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B10868450
M. Wt: 450.0 g/mol
InChI Key: MQBIDHBHKKKOIO-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound that features a benzodioxole moiety, a chlorinated dimethoxyphenyl group, and a tetrahydropyrazinecarbothioamide core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorinated Dimethoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the Tetrahydropyrazinecarbothioamide Core: This could be synthesized via condensation reactions involving appropriate amines and thioamides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used in the synthesis of more complex molecules.

    Catalysts: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibitors: Potential inhibitors of specific enzymes due to its structural features.

    Receptor Modulators: May interact with biological receptors.

Medicine

    Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE would depend on its specific biological target. Generally, it could involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by binding to receptor sites.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(4-CHLORO-2,5-DIMETHOXYPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: Similar compounds might include other benzodioxole derivatives, chlorinated aromatic compounds, and pyrazinecarbothioamides.

Uniqueness

    Structural Features: The combination of benzodioxole, chlorinated dimethoxyphenyl, and tetrahydropyrazinecarbothioamide moieties is unique and may confer specific biological activities.

    Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to unique therapeutic potentials.

Properties

Molecular Formula

C21H24ClN3O4S

Molecular Weight

450.0 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-(4-chloro-2,5-dimethoxyphenyl)piperazine-1-carbothioamide

InChI

InChI=1S/C21H24ClN3O4S/c1-26-18-11-16(19(27-2)10-15(18)22)23-21(30)25-7-5-24(6-8-25)12-14-3-4-17-20(9-14)29-13-28-17/h3-4,9-11H,5-8,12-13H2,1-2H3,(H,23,30)

InChI Key

MQBIDHBHKKKOIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)OC)Cl

Origin of Product

United States

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